4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline
Description
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline is an azo compound featuring a diazenyl (–N=N–) bridge connecting a heptafluoropropyl-substituted phenyl ring to an N,N-dimethylaniline group. The E-configuration of the azo bond ensures planarity, enhancing conjugation between the aromatic systems .
Properties
CAS No. |
144499-72-9 |
|---|---|
Molecular Formula |
C17H14F7N3 |
Molecular Weight |
393.30 g/mol |
IUPAC Name |
4-[[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H14F7N3/c1-27(2)14-9-7-13(8-10-14)26-25-12-5-3-11(4-6-12)15(18,19)16(20,21)17(22,23)24/h3-10H,1-2H3 |
InChI Key |
ZNPHRQOTVSKAEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline typically involves a diazotization-azocoupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Materials Science
- Dye Synthesis : The azo compound can be synthesized as a dye for textiles and polymers due to its vibrant color and stability under light exposure. Azo dyes are widely used in the textile industry for their excellent color fastness and ease of application.
- Polymer Chemistry : The incorporation of the heptafluoropropyl group can modify the surface properties of polymers, enhancing their water repellency and thermal stability. This modification is particularly beneficial in applications requiring durable materials.
Photonics
- Optical Devices : The compound's unique electronic properties make it suitable for use in optical devices such as sensors and light-emitting diodes (LEDs). Its ability to absorb specific wavelengths can be exploited in photonic applications where precise light manipulation is required.
- Nonlinear Optical Materials : Due to its azo structure, this compound may exhibit nonlinear optical properties, making it a candidate for applications in frequency doubling and optical switching.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that azo compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. Research into the specific mechanisms by which 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline interacts with cellular pathways could lead to new therapeutic strategies.
- Drug Delivery Systems : The hydrophobic nature of the heptafluoropropyl group may facilitate the development of drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs.
Case Studies
Several studies have investigated the applications of similar azo compounds:
-
Azo Dyes in Textiles :
- A study demonstrated that azo dyes with fluorinated groups showed improved wash and light fastness compared to non-fluorinated counterparts, highlighting their potential in textile applications.
-
Nonlinear Optical Properties :
- Research on related azo compounds revealed significant nonlinear optical responses, suggesting that 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline could be similarly effective in photonic devices.
-
Anticancer Mechanisms :
- Investigations into azo compounds have indicated mechanisms such as DNA intercalation and reactive oxygen species generation as pathways through which these compounds exert cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which affects its interaction with biological molecules and pathways. This property is particularly useful in applications requiring controlled changes in molecular structure and function.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural distinctions :
- Fluorination: The heptafluoropropyl group introduces seven fluorine atoms, increasing hydrophobicity (LogP ~5.2 estimated) compared to non-fluorinated analogs like 4,4'-bis-N,N-dimethylaminoazobenzene (DADAB, LogP 4.23) .
- Substituent Effects : Electron-withdrawing groups (e.g., C₃F₇) redshift UV-Vis absorption due to enhanced charge transfer, whereas electron-donating groups (e.g., –N(CH₃)₂ in DADAB) favor shorter conjugation pathways .
Table 1: Structural and Electronic Properties
*Estimated based on fluorinated analogs.
Table 3: Application-Specific Comparisons
Crystallography and Molecular Packing
- Dihedral Angles : Benzylideneaniline Schiff bases () show dihedral angles ranging from 0.9° to 73.4°, influenced by substituent bulk. The heptafluoropropyl group may increase steric hindrance, reducing planarity but improving thermal stability.
Biological Activity
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline, commonly referred to as a diazenyl compound, is characterized by its unique heptafluoropropyl substitution on the phenyl ring. This modification significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C15H14F7N3
- Molecular Weight : 397.28 g/mol
- Structure : The compound features a diazenyl group (–N=N–) which is known for its potential in various biological applications.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Properties
Recent studies have highlighted the potential of diazenyl compounds in cancer therapy. The heptafluoropropyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Research has shown that similar diazenyl compounds exhibit:
- Inhibition of tumor growth : In vitro studies demonstrated that compounds with analogous structures can inhibit the proliferation of various cancer cell lines.
- Mechanism of action : These compounds often induce apoptosis through the activation of caspases and modulation of cell cycle regulators such as p21 and cyclin D1.
2. Antimicrobial Activity
Diazenyl compounds have been evaluated for their antimicrobial properties. The presence of fluorinated groups has been associated with increased activity against:
- Bacteria : Studies indicate that fluorinated diazenyl derivatives can disrupt bacterial membranes.
- Fungi : Certain derivatives have shown efficacy against fungal strains, possibly through interference with ergosterol synthesis.
3. Photodynamic Activity
The photophysical properties of diazenyl compounds allow them to be utilized in photodynamic therapy (PDT):
- Mechanism : Upon irradiation, these compounds generate reactive oxygen species (ROS), leading to localized oxidative damage in target tissues.
- Applications : This approach is being explored for treating superficial tumors and skin conditions.
Case Studies
Several case studies have investigated the biological activity of related diazenyl compounds:
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Enhanced by the fluorinated moiety, leading to better solubility in biological systems.
- Metabolism : Initial studies suggest minimal hepatic metabolism, making it a candidate for further development.
- Toxicity : Preliminary toxicity assessments indicate a favorable profile; however, comprehensive studies are necessary to evaluate long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
